molecular formula C28H32N4O4 B10841405 2,7-Bis[2-(piperidino)acetamido]anthraquinone

2,7-Bis[2-(piperidino)acetamido]anthraquinone

Cat. No.: B10841405
M. Wt: 488.6 g/mol
InChI Key: IOHQNFPYEZQWLH-UHFFFAOYSA-N
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Description

2,7-Bis[2-(piperidino)acetamido]anthraquinone is a synthetic compound belonging to the anthraquinone family Anthraquinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis[2-(piperidino)acetamido]anthraquinone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis[2-(piperidino)acetamido]anthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.

    Substitution: The amide groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Anthracene derivatives.

    Substitution: Various substituted anthraquinone derivatives depending on the nucleophile used.

Scientific Research Applications

2,7-Bis[2-(piperidino)acetamido]anthraquinone has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of telomerase, an enzyme responsible for maintaining telomere length in chromosomes. By inhibiting telomerase, 2,7-Bis[2-(piperidino)acetamido]anthraquinone can induce cellular senescence and apoptosis in cancer cells. The molecular targets include the telomerase catalytic subunit and associated proteins .

Comparison with Similar Compounds

Similar Compounds

    Doxorubicin: Another anthraquinone derivative used as an anticancer agent.

    Mitoxantrone: A synthetic anthraquinone with anticancer properties.

    Daunorubicin: An anthracycline antibiotic with similar mechanisms of action.

Uniqueness

2,7-Bis[2-(piperidino)acetamido]anthraquinone is unique due to its dual amide and piperidine functional groups, which enhance its ability to interact with biological targets and improve its solubility and bioavailability compared to other anthraquinone derivatives .

Properties

Molecular Formula

C28H32N4O4

Molecular Weight

488.6 g/mol

IUPAC Name

N-[9,10-dioxo-7-[(2-piperidin-1-ylacetyl)amino]anthracen-2-yl]-2-piperidin-1-ylacetamide

InChI

InChI=1S/C28H32N4O4/c33-25(17-31-11-3-1-4-12-31)29-19-7-9-21-23(15-19)28(36)24-16-20(8-10-22(24)27(21)35)30-26(34)18-32-13-5-2-6-14-32/h7-10,15-16H,1-6,11-14,17-18H2,(H,29,33)(H,30,34)

InChI Key

IOHQNFPYEZQWLH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=C(C=C4)NC(=O)CN5CCCCC5

Origin of Product

United States

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